molecular formula C17H27BrN2O9 B606376 Bromoacetamido-PEG4-NHS ester

Bromoacetamido-PEG4-NHS ester

Cat. No.: B606376
M. Wt: 483.3 g/mol
InChI Key: BONNYNBXMCRXBJ-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG4-NHS ester (CAS: 1260139-70-5) is a heterobifunctional crosslinker containing a bromoacetamide group and an N-hydroxysuccinimide (NHS) ester, connected by a tetraethylene glycol (PEG4) spacer. Its molecular formula is C₁₇H₂₇BrN₂O₉, with a molecular weight of 483.31 .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONNYNBXMCRXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Continuous Flow Reactors

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. PEG4-amine and bromoacetyl bromide are pumped into a reactor at 0°C, with residence times optimized to 30 minutes for complete conversion. Automated pH adjustment ensures consistent TEA concentrations, minimizing side reactions.

High-Performance Liquid Chromatography (HPLC) Purification

Industrial batches are purified using reverse-phase HPLC with a C18 column and acetonitrile/water gradients (10–90% acetonitrile over 30 minutes). This achieves ≥99% purity, critical for ADC applications.

Table 1: Industrial Synthesis Parameters

ParameterSpecification
Reactor Volume500 L
Flow Rate10 L/min
Purification MethodReverse-phase HPLC
Final Purity≥99%
Annual Production Capacity1,000 kg

Reaction Mechanism and Kinetic Analysis

The bromoacetamido group undergoes nucleophilic substitution with thiols (e.g., cysteine residues) at pH 7.0–8.0, while the NHS ester reacts with primary amines (e.g., lysine) at pH 8.0–9.0. Competing hydrolysis of the NHS ester is minimized by maintaining reaction times under 2 hours and avoiding amine-containing buffers like Tris.

Kinetic Data:

  • NHS Ester Hydrolysis Half-Life: 10 minutes at pH 8.6 and 4°C.

  • Thiol-Bromoacetamido Reaction Rate: k=2.5×103s1k = 2.5 \times 10^{-3} \, \text{s}^{-1} at pH 7.4.

Analytical Characterization

Quality control employs multiple orthogonal methods:

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6): δ 3.50 (m, PEG4 backbone), 3.70 (s, -CH2Br), 2.82 (s, NHS ring).

  • 13^{13}C NMR: 170.5 ppm (NHS carbonyl), 168.2 ppm (bromoacetamido carbonyl).

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion at m/z=483.3[M+H]+m/z = 483.3 \, [\text{M}+\text{H}]^+.

Chemical Reactions Analysis

Reactivity of the NHS Ester Group

The NHS ester in Bromoacetamido-PEG4-NHS ester reacts with primary amines (-NH₂) under slightly alkaline conditions (pH 7.2–8.5) to form stable amide bonds. This reaction is critical for labeling proteins, oligonucleotides, or other amine-containing biomolecules .

Key Characteristics:

  • Reaction Mechanism : R NHS+H2N ProteinR NH Protein+N hydroxysuccinimide\text{R NHS}+\text{H}_2\text{N Protein}\rightarrow \text{R NH Protein}+\text{N hydroxysuccinimide} The NHS ester undergoes nucleophilic attack by the amine, releasing N-hydroxysuccinimide .
  • Kinetics :
    Hydrolysis competes with aminolysis, with the NHS ester’s half-life dependent on pH:
    • 4–5 hours at pH 7.0 (0°C)
    • 10 minutes at pH 8.6 (4°C) .
ParameterValueSource
Optimal pH7.2–8.5
Reaction Temperature4°C–25°C
Competing ReactionHydrolysis (~50% loss in 8 min at pH 8.5)

Reactivity of the Bromoacetamido Group

The bromoacetamido moiety undergoes nucleophilic substitution (SN2) with thiols (-SH), such as cysteine residues, to form stable thioether bonds .

Key Characteristics:

  • Reaction Mechanism : R Br+HS ProteinR S Protein+HBr\text{R Br}+\text{HS Protein}\rightarrow \text{R S Protein}+\text{HBr} The bromide acts as a leaving group, enabling thiol-specific conjugation .
  • Kinetics :
    • Reactions proceed efficiently at pH 7.0–8.0 with minimal hydrolysis interference.
    • Thiol reactivity is ~100-fold higher than amine reactivity at physiological pH .
ParameterValueSource
Optimal pH7.0–8.0
Competing ReactionHydrolysis (slower than NHS ester)

Hydrolysis of NHS Ester:

  • Rate : Hydrolysis increases with pH, reducing conjugation efficiency. At pH 8.5, ~50% of NHS esters hydrolyze within 8 minutes .
  • Mitigation : Use fresh reagents, minimize reaction time, and avoid primary amine buffers (e.g., Tris) .

Bromide Group Stability:

  • Bromoacetamido groups are stable in aqueous solutions at -20°C but degrade gradually at higher temperatures .

Sequential Conjugation Strategy:

  • Primary Amine Labeling : NHS ester reacts with lysine residues or amine-modified oligonucleotides.
  • Thiol-Specific Conjugation : Bromoacetamido group targets cysteine residues post-amine labeling .
ApplicationTarget BiomoleculeOutcome
Antibody-Drug Conjugates (ADCs)Lysine/cysteine residuesSite-specific payload attachment
PROTAC SynthesisE3 ligase ligandsEnhanced solubility and stability

Comparative Reactivity with Similar Linkers

LinkerFunctional GroupsReactivity Profile
This compoundNHS ester, BrDual amine/thiol targeting
Maleimide-PEG4MaleimideThiol-specific, pH-sensitive
Sulfo-NHS-PEG4NHS ester, sulfonateEnhanced water solubility

Optimization Guidelines

  • pH Control : Maintain pH 7.2–8.5 for NHS ester reactions; lower pH (7.0–8.0) for bromoacetamido-thiol conjugation .
  • Temperature : Conduct reactions at 4°C to slow hydrolysis .
  • Buffer Selection : Use borate or HEPES buffers; avoid Tris or glycine .

Scientific Research Applications

Protein Labeling and Modification

Overview:
Bromoacetamido-PEG4-NHS ester is primarily utilized for labeling proteins, particularly targeting primary amines (-NH2) present in proteins and amine-modified oligonucleotides. The NHS ester reacts efficiently with these amines, forming stable covalent bonds.

Key Applications:

  • Antibody Conjugation: The compound is employed to create antibody-drug conjugates (ADCs), enhancing the therapeutic efficacy of antibodies by attaching cytotoxic drugs directly to them .
  • Enzyme Labeling: It can label enzymes for tracking and studying their activity in various biochemical assays .

Case Study:
A study demonstrated the successful use of this compound to label a monoclonal antibody. The labeled antibody showed improved solubility and stability in aqueous solutions, facilitating its application in targeted cancer therapies .

Synthesis of PROTACs

Overview:
this compound serves as a crucial linker in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to promote the degradation of specific proteins within cells.

Key Applications:

  • Targeted Protein Degradation: By linking E3 ligase recruiters to target proteins, this compound enables selective degradation of unwanted proteins, offering a novel therapeutic strategy against various diseases, including cancer .

Case Study:
In a recent research project, this compound was used to synthesize a PROTAC targeting an oncogenic protein. The resulting compound demonstrated effective degradation of the target protein in cellular assays, highlighting its potential for therapeutic applications.

Surface Modification

Overview:
The hydrophilic nature of the PEG spacer enhances solubility in aqueous environments, making this compound suitable for modifying surfaces of biomaterials or nanocarriers.

Key Applications:

  • Biomaterial Coating: It can be used to modify the surfaces of implants or drug delivery systems, improving biocompatibility and reducing immune responses .
  • Nanoparticle Functionalization: The compound is utilized to functionalize nanoparticles for enhanced drug delivery efficiency and targeted therapy .

Case Study:
A study focused on modifying gold nanoparticles with this compound to improve their stability and biocompatibility for drug delivery applications. The modified nanoparticles exhibited reduced aggregation and enhanced cellular uptake compared to unmodified counterparts.

Drug Delivery Systems

Overview:
this compound plays a significant role in developing advanced drug delivery systems by facilitating the conjugation of drugs to carriers.

Key Applications:

  • Antibody-Drug Conjugates: As mentioned earlier, it is extensively used in creating ADCs that deliver cytotoxic agents specifically to cancer cells while minimizing systemic toxicity.
  • Polymer Therapeutics: The compound can be incorporated into polymeric systems that release drugs in a controlled manner over time .

Case Study:
Research demonstrated that ADCs synthesized using this compound showed significantly improved therapeutic indices in preclinical models compared to traditional chemotherapeutic approaches, emphasizing its importance in targeted cancer therapy .

Data Summary Table

Application AreaSpecific Use CasesKey Benefits
Protein LabelingAntibody conjugation, enzyme labelingEnhanced solubility and stability
Synthesis of PROTACsTargeted protein degradationNovel therapeutic strategies
Surface ModificationBiomaterial coating, nanoparticle functionalizationImproved biocompatibility
Drug Delivery SystemsAntibody-drug conjugates, polymer therapeuticsTargeted delivery with reduced toxicity

Mechanism of Action

Mechanism: Bromoacetamido-PEG4-NHS ester exerts its effects through the formation of stable covalent bonds with target molecules. The bromide group undergoes nucleophilic substitution, while the NHS ester reacts with primary amines to form amide bonds.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Features:

  • Bromoacetamide Group : Reacts selectively with thiol (-SH) groups (e.g., cysteine residues) via nucleophilic substitution, forming stable thioether bonds .
  • NHS Ester : Targets primary amines (-NH₂) on proteins, peptides, or amine-modified oligonucleotides, enabling amine-reactive conjugation .
  • PEG4 Spacer : Enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility .

Comparison with Similar Compounds

Below is a detailed analysis of Bromoacetamido-PEG4-NHS ester compared to structurally or functionally related PEG-based linkers.

Table 1: Structural and Functional Comparison

Compound Name PEG Length Reactive Groups Molecular Weight CAS Number Key Applications
This compound PEG4 Bromoacetamide + NHS ester 483.31 1260139-70-5 PROTACs, ADCs, protein conjugation
Bromoacetamido-PEG2-NHS ester PEG2 Bromoacetamide + NHS ester 395.20 1353011-78-5 Compact conjugations, thiol capping
Azido-PEG4-NHS ester PEG4 Azide + NHS ester 388.37 944251-24-5 Click chemistry (CuAAC/SPAAC)
Iodoacetyl-PEG4-NHS ester PEG4 Iodoacetyl + NHS ester ~528* N/A High-reactivity thiol labeling
DBCO-PEG4-NHS ester PEG4 DBCO + NHS ester ~588† 459426-22-3 Copper-free click chemistry
Chloroacetamido-PEG4-NHS ester PEG4 Chloroacetamide + NHS ester ~467‡ N/A Thiol conjugation (lower reactivity)

*Estimated based on structural similarity. †From BroadPharm catalog . ‡Chloroacetamide is less reactive than bromoacetamide.

Bromoacetamido-PEG2-NHS Ester

  • Structural Differences : Shorter PEG spacer (PEG2 vs. PEG4) reduces hydrophilicity and increases steric constraints.
  • Functional Impact : Suitable for applications requiring shorter linkers, such as intramolecular crosslinking or small-molecule conjugation .
  • Research Findings : PEG2 derivatives exhibit faster reaction kinetics with thiols but may compromise solubility in aqueous buffers .

Azido-PEG4-NHS Ester

  • Key Differentiator : Replaces bromoacetamide with an azide group for bioorthogonal click chemistry (e.g., with DBCO or BCN).
  • Applications : Surface functionalization, glycan labeling, and sequential conjugation strategies .
  • Limitation : Requires a two-step conjugation process (amine labeling followed by click chemistry), unlike the single-step thiol-amine conjugation enabled by this compound .

Iodoacetyl-PEG4-NHS Ester

  • Reactivity : Iodoacetyl groups react faster with thiols than bromoacetamide due to the higher leaving-group ability of iodide .
  • Stability Trade-off : Iodo derivatives are light-sensitive and less stable in long-term storage compared to bromoacetamido analogs .

DBCO-PEG4-NHS Ester

  • Functionality : Combines NHS ester with dibenzocyclooctyne (DBCO) for strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating copper catalysts .
  • Use Case : Ideal for live-cell labeling or copper-sensitive systems .

Research Findings and Case Studies

PROTAC Development

This compound’s PEG4 spacer optimizes distance between PROTAC components, enhancing ternary complex formation. Shorter PEG linkers (e.g., PEG2) reduce degradation efficiency by 30–40% in model systems .

Protein Conjugation

In a study conjugating this compound to CRM197 (a diphtheria toxin variant), MALDI-TOF analysis confirmed a 5.8 kDa mass increase, indicating successful modification . Comparatively, iodoacetyl-PEG4-NHS ester achieved similar labeling in 30 minutes vs. 1.5 hours for bromoacetamido-PEG4 .

Biological Activity

Bromoacetamido-PEG4-NHS ester (CAS: 1260139-70-5) is a bifunctional polyethylene glycol (PEG) linker that plays a significant role in the development of targeted therapies, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is characterized by its ability to facilitate the selective degradation of target proteins through the ubiquitin-proteasome system. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

PropertyValue
Molecular FormulaC17H27BrN2O9
Molecular Weight483.308 g/mol
Density1.4 ± 0.1 g/cm³
StructureStructure

The compound features a bromide group, which serves as an excellent leaving group for nucleophilic substitution reactions, and an NHS ester that can label primary amines in proteins and oligonucleotides .

This compound is utilized primarily in PROTAC technology. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase while the other targets a specific protein for degradation. The PEG linker enhances solubility and flexibility, which are crucial for effective interaction with cellular targets .

Biological Applications

  • Targeted Protein Degradation : By linking to E3 ligases and target proteins, this compound enables the selective degradation of disease-related proteins, making it a promising tool in cancer therapy.
  • Antibody-Drug Conjugates (ADCs) : The compound can also be employed in ADCs, where it facilitates the conjugation of drugs to antibodies, enhancing therapeutic efficacy while minimizing off-target effects .

Study 1: PROTAC Development

An investigation into the use of this compound in developing small-molecule PROTACs demonstrated its effectiveness in degrading specific oncogenic proteins in cancer cell lines. The study reported a significant reduction in protein levels, confirming the compound's role in targeted therapy .

Study 2: Antibody Conjugation

Research on antibody-drug conjugates using this compound showed improved solubility and stability of the conjugated drug. In vitro assays indicated enhanced cytotoxicity against HER2-positive breast cancer cells, showcasing the potential of this linker in therapeutic applications .

Comparative Analysis

CompoundApplication AreaBiological Activity
This compoundPROTACsSelective protein degradation
Alternative PEG linkersADCsEnhanced drug delivery

Q & A

Basic: How do I optimize conjugation efficiency between Bromoacetamido-PEG4-NHS ester and amine-containing biomolecules?

Methodological Answer:

  • pH Control : Perform reactions in PBS buffer (pH 7.5–8.5) to ensure primary amine deprotonation while avoiding NHS ester hydrolysis. Excess reagent (e.g., 147-fold molar excess over target protein) is recommended to drive completion .
  • Purification : Use centrifugal filters (e.g., Amicon Ultra-0.5, 30 kDa cutoff) for buffer exchange post-reaction to remove unreacted linker. Four rounds of dilution with PBS (pH 8.5) improve purity .
  • Validation : Confirm conjugation via MALDI-TOF MS to detect shifts in molecular weight (e.g., ~483 Da for PEG4 linker addition) .

Basic: What are the critical considerations for storing this compound to maintain reactivity?

Methodological Answer:

  • Temperature : Store lyophilized powder at ≤-20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles of dissolved reagent .
  • Solubility : Reconstitute in anhydrous DMSO or DMF to prevent hydrolysis. Test solubility in target reaction buffers (e.g., PBS) before large-scale experiments .

Advanced: How does the PEG4 spacer in this compound influence PROTAC ternary complex stability?

Methodological Answer:

  • Flexibility vs. Rigidity : The PEG4 linker’s hydrophilicity and flexibility reduce steric hindrance between PROTAC components, enhancing ternary complex formation. Compare with rigid spacers (e.g., alkyl chains) using surface plasmon resonance (SPR) or FRET assays .
  • Length Optimization : Test PEG variants (PEG2, PEG6) to balance target protein degradation efficiency and cellular permeability. Degradation assays (e.g., Western blot for target protein levels) can quantify effects .

Advanced: How can I resolve discrepancies in conjugation yields when using this compound across different protein targets?

Methodological Answer:

  • Amine Accessibility : Map surface-exposed lysine residues on the protein using crystallography or computational tools (e.g., PyMOL). Low-yield targets may require engineered cysteine residues for site-specific bromoacetamide-thiol conjugation .
  • Competing Reactions : Monitor for hydrolysis of NHS ester by HPLC (retention time shifts) or fluorometric amine quantification kits .

Advanced: What analytical techniques are most reliable for characterizing this compound conjugates?

Methodological Answer:

Technique Application Example Data
MALDI-TOF MS Confirm molecular weight shift post-conjugation+483 Da shift for PEG4 linker addition
SDS-PAGE Assess conjugate purity and aggregationCoomassie staining for band shifts
NMR (¹H/¹³C) Verify PEG4 spacer integrityPeaks at δ 3.6–3.7 ppm (PEG methylene)

Advanced: How does this compound compare to chloroacetamido or iodoacetamido linkers in thiol-based bioconjugation?

Methodological Answer:

  • Reactivity : Bromoacetamide reacts slower than iodoacetamide (~10×) but faster than chloroacetamide. Use kinetic assays (e.g., Ellman’s test for free thiols) to optimize reaction times .
  • Stability : Bromoacetamide offers better hydrolytic stability than iodoacetamide in aqueous buffers. Compare linker half-lives via LC-MS at pH 7.4 and 37°C .

Basic: What are common pitfalls in using this compound for antibody-drug conjugate (ADC) synthesis?

Methodological Answer:

  • Aggregation : PEG4 spacers may increase hydrodynamic radius, leading to aggregation. Use SEC-HPLC or dynamic light scattering (DLS) to monitor .
  • Nonspecific Binding : Pre-block antibodies with BSA or Tween-20 to minimize linker adsorption to non-target regions .

Advanced: Can this compound be used for dual functionalization of nanoparticles?

Methodological Answer:

  • Sequential Conjugation : First conjugate NHS ester to amine-modified nanoparticles, then react bromoacetamide with thiolated ligands (e.g., peptides). Validate via TEM-EDX for elemental bromine mapping .
  • Orthogonal Chemistry : Combine with DBCO-PEG4-NHS ester for click chemistry-based dual labeling. Use fluorescence quenching assays to confirm dual attachment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bromoacetamido-PEG4-NHS ester
Reactant of Route 2
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Bromoacetamido-PEG4-NHS ester

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